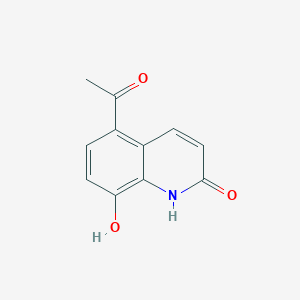

5-acetyl-8-hydroxy-1H-quinolin-2-one

Descripción general

Descripción

5-acetyl-8-hydroxy-1H-quinolin-2-one is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of 5-acetyl-8-hydroxy-1H-quinolin-2-one can be achieved through several methods. One common approach involves the reaction of 2-acetyl-4-hydroxyquinoline with appropriate reagents under controlled conditions . The reaction typically requires heating and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Bromination Reactions

Electrophilic bromination occurs preferentially on the activated quinoline ring rather than the α,β-unsaturated system in chalcone derivatives :

-

Monobromination : Reaction with Br₂ in acetic acid introduces bromine at position 7 of the quinoline ring, forming 3-(7-bromo-8-hydroxyquinolin-5-yl)-1-(4-tolyl)prop-2-en-1-one .

-

Tetrabromination : Excess bromine leads to substitution at positions 3, 4, 6, and 7, yielding 3-(3,4,6,7-tetrabromo-8-hydroxyquinolin-5-yl)-1-(4-tolyl)prop-2-en-1-one .

Metal Chelation and Biological Activity

The 8-hydroxyquinoline core forms stable complexes with transition metals, enhancing antifungal properties:

-

Cu²⁺ Complexation : Exhibits MIC values of 1 × 10⁻⁴ µg/mL against Candida albicans .

-

Structure-Activity Relationship : Electron-withdrawing substituents (e.g., Cl) improve antimicrobial efficacy by enhancing membrane permeability .

Protection/Deprotection Strategies

-

Hydroxyl Protection : Benzylation (using BnBr/K₂CO₃) or silylation (TBSCl) protects the 8-hydroxy group during subsequent reactions .

-

Acetyl Modification : The ketone undergoes nucleophilic additions (e.g., Grignard reagents) or condensation with hydrazines to form hydrazones .

Cyclization Reactions

Under basic conditions (e.g., NaOH), intramolecular cyclization forms fused heterocycles:

-

Quinolinone-Oxazole Hybrids : Reaction with 2-aminophenols yields tricyclic structures with enhanced bioactivity .

Mannich Reaction for Hybrid Molecules

Reacts with secondary amines and formaldehyde to generate aminoalkylated derivatives:

-

Example : Condensation with ciprofloxacin forms a hybrid compound showing MIC values of 4–16 µg/mL against drug-resistant Staphylococcus strains .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in designing antimicrobial and metal-chelating agents. Future research should explore its application in asymmetric catalysis and targeted drug delivery systems.

Aplicaciones Científicas De Investigación

Biological Activities

5-Acetyl-8-hydroxy-1H-quinolin-2-one exhibits a range of biological activities that make it a valuable compound in pharmaceutical research:

- Antimicrobial Activity : Compounds containing the 8-hydroxyquinoline moiety have demonstrated significant antimicrobial effects. For instance, derivatives have shown effectiveness against various bacteria and fungi, making them potential candidates for developing new antibiotics .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. In vitro studies have reported its cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism involves the upregulation of active caspase 9, which is crucial for triggering apoptosis .

- Antiviral Effects : Recent studies suggest that derivatives of 8-hydroxyquinoline may possess antiviral properties, particularly against strains like H5N1 avian influenza. The lipophilicity and electronic properties of these compounds influence their antiviral efficacy, indicating a structure–activity relationship that could guide future drug design .

Anticancer Activity

A study evaluated the anticancer effects of various 8-hydroxyquinoline derivatives, including this compound. The results indicated that specific substitutions on the quinoline ring significantly enhanced cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups exhibited increased potency, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Efficacy

In another study, derivatives were tested against multiple bacterial strains such as E. coli, S. aureus, and K. pneumoniae. The results demonstrated that certain derivatives had minimum inhibitory concentration (MIC) values significantly lower than those of conventional antibiotics, indicating their potential as effective antimicrobial agents .

Summary Table of Applications

| Application | Activity Type | Notable Findings |

|---|---|---|

| Antimicrobial | Bacterial & Fungal | Effective against E. coli, S. aureus |

| Anticancer | Cytotoxic | Induces apoptosis via caspase activation |

| Antiviral | Influenza Virus | Promising activity against H5N1 |

Mecanismo De Acción

The mechanism of action of 5-acetyl-8-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways . For example, in the context of its anticorrosive properties, the compound forms stable chelating complexes with metallic surfaces, thereby inhibiting corrosion . In biological systems, it may influence the kynurenine pathway, affecting the production of neuroactive compounds such as quinolinic acid and kynurenic acid .

Comparación Con Compuestos Similares

5-acetyl-8-hydroxy-1H-quinolin-2-one can be compared with other similar compounds, such as 5-acetylquinoline-2,8-diol and 5-acetyl-8-(phenylmethoxy)-2-quinolinone . These compounds share structural similarities but may differ in their chemical properties and applications. For instance, 5-acetylquinoline-2,8-diol is used in the preparation of β2 adrenoreceptor agonists, while 5-acetyl-8-(phenylmethoxy)-2-quinolinone has different pharmacological activities .

Actividad Biológica

5-Acetyl-8-hydroxy-1H-quinolin-2-one (often abbreviated as 5-Ac-8-HQ) is a compound of increasing interest due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula . The synthesis typically involves the acetylation of 8-hydroxyquinoline, which can be achieved through various synthetic routes. The general reaction can be outlined as follows:

- Starting Material : 8-Hydroxyquinoline.

- Reagent : Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

- Reaction Conditions : Refluxing the mixture under controlled temperatures.

This method yields 5-acetyl-8-hydroxyquinoline as a product, which can be further purified through crystallization or chromatography.

Antimicrobial Properties

Research has demonstrated that 5-Ac-8-HQ exhibits significant antimicrobial activity against various bacterial strains. For instance, a study reported its effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against influenza viruses. A structure-activity relationship (SAR) analysis indicated that modifications to the quinoline ring can enhance antiviral efficacy. For example, derivatives with increased lipophilicity displayed better growth inhibition rates against H5N1 avian influenza viruses .

Anticancer Potential

The anticancer activity of 5-Ac-8-HQ has been a focal point in recent studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including HeLa and A549 cells. The compound's cytotoxic effects were linked to its ability to induce apoptosis in cancer cells through caspase activation pathways .

The biological activity of 5-Ac-8-HQ is attributed to its interaction with cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Receptor Modulation : It has been suggested that 5-Ac-8-HQ can modulate receptor activity, particularly in the context of inflammatory responses.

- Metal Ion Chelation : Similar compounds have been shown to chelate metal ions, which can disrupt essential biological processes in pathogens.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of 5-Ac-8-HQ:

- Antibacterial Study :

- Antiviral Screening :

- Anticancer Research :

Propiedades

IUPAC Name |

5-acetyl-8-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)7-2-4-9(14)11-8(7)3-5-10(15)12-11/h2-5,14H,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVZAXRWCFBQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475168 | |

| Record name | 5-acetyl-8-hydroxy-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62978-73-8 | |

| Record name | 5-Acetyl-8-hydroxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62978-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-acetyl-8-hydroxy-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Quinolinone, 5-acetyl-8-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.